1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by a pyrazole ring substituted with both a chlorophenyl and a p-tolyl group, along with an aldehyde functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesis.
1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its classification as a pyrazole derivative highlights its potential utility in pharmacological applications.
The synthesis of 1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods, commonly involving the condensation of appropriate starting materials. One effective approach is the reaction of 3-chlorobenzaldehyde with p-tolyl hydrazine in the presence of an acid catalyst, followed by oxidation to introduce the aldehyde group.
The reaction typically proceeds via a multi-step process:
The molecular formula for 1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde is , indicating it contains 16 carbon atoms, 14 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The structure features a pyrazole ring with substituents that influence its chemical reactivity and biological activity.
Key structural data includes:
These properties are significant for understanding the compound's behavior under various conditions .
The compound can participate in various chemical reactions typical for aldehydes and pyrazoles:
Understanding these reactions is crucial for designing synthetic pathways for derivatives or related compounds. The reactivity patterns depend significantly on the electronic effects of substituents on the aromatic rings.
The mechanism of action for compounds like 1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to alterations in biochemical pathways that affect cellular function.
While specific data on this compound's mechanism may be limited, studies on similar pyrazole derivatives suggest that they may act as inhibitors or modulators of specific biological pathways, contributing to their therapeutic effects.
Understanding these properties aids in predicting behavior during storage and application in synthesis or biological assays .
1-(3-Chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of applications across various scientific disciplines .
The systematic IUPAC name 1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-4-carbaldehyde precisely defines this heterocyclic compound’s molecular architecture. Breaking down the name:
The molecular formula C₁₇H₁₃ClN₂O (molecular weight: 296.75 g/mol) reflects three critical structural domains:
Electronic Configuration: The p-tolyl group’s methyl hyperconjugation elevates pyrazole C3 electron density, while the 3-chlorophenyl group withdraws electrons from N1. This polarization enhances the C4 aldehyde’s electrophilicity (carbon partial charge δ⁺ = 0.32) compared to non-substituted analogs .
Spatial Arrangement: Single crystal X-ray studies of closely related analogs confirm near-perpendicular dihedral angles (85–89°) between the pyrazole plane and aryl rings, minimizing steric clash. The aldehyde group lies coplanar with the heterocycle, facilitating conjugation (C4–C=O bond length: 1.45 Å) .
Table 1: Systematic Nomenclature of Related Pyrazole-4-carbaldehydes
Compound Structure | IUPAC Name | Molecular Formula | CAS No. |
---|---|---|---|
1-(3-ClC₆H₄)-3-(4-CH₃C₆H₄)-1H-pyrazole-4-CHO | 1-(3-Chlorophenyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | C₁₇H₁₃ClN₂O | 956198-10-0 [6] |
1-Ph-3-(4-CH₃C₆H₄)-1H-pyrazole-4-CHO | 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxaldehyde | C₁₇H₁₄N₂O | 36640-52-5 |
1-(3-ClC₆H₄)-3-Ph-1H-pyrazole-4-CHO | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁ClN₂O | 618098-62-7 [2] |
Property | Value | Measurement Context |
---|---|---|
Melting Point | 119 °C (lit.) | Single-crystal form |
Calculated LogP | 4.31 | Octanol-water partition coefficient [6] |
Polar Surface Area (PSA) | 34.89 Ų | Solubility/permeability predictor [2] |
Molecular Weight | 296.75 g/mol | Mass spectrometry [6] |
¹³C NMR (Carbonyl Shift) | ~187–190 ppm | DMSO-d₆ solvent |
The development of pyrazole-4-carbaldehydes traces back to early 20th-century heterocyclic chemistry, but their medicinal relevance surged in the 1990s with celecoxib—a COX-2 inhibitor containing a pyrazole core. The title compound emerged as a strategic intermediate for synthesizing pharmacologically active molecules due to:
Milestones in Structural Optimization:
Early Analogs (1970s–1990s): Unsubstituted 1,3-diphenylpyrazole-4-carbaldehydes showed weak anti-inflammatory effects. Introducing p-tolyl at C3 (inspired by celecoxib’s pharmacophore) enhanced target binding affinity by 15-fold in cyclooxygenase models .
Halogenation Strategies (Late 1990s): Incorporating 3-chlorophenyl at N1 improved metabolic stability (t₁/₂ increase from 1.2 → 4.8 hours in microsomal assays). The electron-withdrawing chlorine reduced oxidative N-dealkylation susceptibility [2] [6].
Hybrid Molecules (2010s): Schiff bases derived from 1-(3-chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde and sulfonamides demonstrated sub-micromolar IC₅₀ against carbonic anhydrase IX—a cancer target. The aldehyde group proved critical for imine-linked prodrug formation .
Era | Key Structural Features | Therapeutic Applications | Limitations Overcome |
---|---|---|---|
1970–1995 | Unsubstituted phenyl rings at N1/C3 | Analgesic screening hits (IC₅₀ > 100 μM) | Low potency, poor selectivity |
1995–2010 | C3 p-tolyl, N1 4-sulfamoylphenyl | COX-2 inhibitors (e.g., celecoxib analogs) | COX-1 off-target effects |
2010–2025 | N1 3-chlorophenyl, C4 aldehyde hybrids | Anticancer scaffolds (CA IX/VEGFR-2 inhibition) | Solubility issues; metabolic instability [6] |
Synthetic Advancements:
Classical routes involved Vilsmeier-Haack formylation of pyrazole precursors, yielding ≤45% aldehyde product. Modern protocols use microwave-assisted Suzuki coupling and in situ formylation:
Step 1: 1-(3-Chlorophenyl)pyrazole + 4-methylphenylboronic acid → 1-(3-ClPh)-3-(p-tolyl)pyrazole (Pd(PPh₃)₄, K₂CO₃, 80°C) Step 2: POCl₃/DMF complex, 60°C → Target aldehyde (85% yield)
This evolution underscores the compound’s role as a versatile building block in medicinal chemistry—enabling rapid access to libraries of hybrid molecules for targeted therapy development [2] [6].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: